Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride
Description
Properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-8H,1-3H2;1H/t4-,5+,6?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCBRIDOEJTPIU-FTEHNKOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C2O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a bicyclic ketone with an amine, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted bicyclic compounds .
Scientific Research Applications
Organic Synthesis
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is utilized as a crucial intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical transformations, including:
- Cyclization Reactions : The compound can undergo intramolecular cyclization reactions to form larger bicyclic structures.
- Functionalization : It can be further modified to create derivatives with enhanced biological activity or altered physicochemical properties.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications, particularly due to its interactions with biological systems:
- Anticholinergic Activity : Research indicates that derivatives of endo-3-azabicyclo[3.1.1]heptan-6-ol exhibit significant anticholinergic properties, making them candidates for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that these compounds can bind effectively to nicotinic acetylcholine receptors, enhancing their therapeutic potential compared to existing anticholinergic drugs like ipratropium bromide .
The compound has demonstrated various biological activities, which include:
- Antihistaminic Properties : Incorporation into antihistamine formulations has improved efficacy in treating allergic reactions.
- Neuroprotective Effects : Some derivatives have shown promise in reducing airway eosinophilia in models of allergic asthma and reversing chronic neuropathic pain .
Case Study 1: Anticholinergic Efficacy
A study evaluated the anticholinergic bronchodilator activity of synthesized compounds based on this compound. Results indicated that these compounds exhibited potency approximately twice that of ipratropium bromide, with a significantly prolonged duration of action in methacholine-challenged guinea pigs .
Case Study 2: Structural Modifications
Research involving the modification of this compound highlighted its integration into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring and leading to enhanced physicochemical properties and improved therapeutic efficacy .
Mechanism of Action
The mechanism of action of endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride
- 3-azabicyclo[3.1.1]heptane derivatives
Uniqueness
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is unique due to its specific bicyclic structure and the presence of both amine and hydroxyl functional groups.
Biological Activity
Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and therapeutic implications, supported by empirical data from various studies.
Chemical Structure and Properties
This compound features a unique bicyclic framework with a nitrogen atom and a hydroxyl group, contributing to its reactivity and biological activity. The compound's molecular formula is with a molecular weight of approximately 161.63 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. It acts as a ligand, modulating the activity of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is crucial for various neurological functions. This interaction suggests potential applications in treating respiratory diseases and neurological disorders.
Biological Activity
Research indicates several key biological activities associated with this compound:
Anticholinergic Activity:
The compound exhibits significant binding affinity for nicotinic acetylcholine receptors, making it a candidate for therapeutic interventions in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Cytotoxic Effects:
Studies have demonstrated that this compound may influence cell cycle dynamics in cancer cells, leading to cytostatic effects. Specifically, it has been shown to arrest the cell cycle at the G0/G1 phase in transformed 3T3-SV40 cells, indicating its potential as an antitumor agent .
Neuroprotective Potential:
Given its interaction with nAChRs, there is emerging evidence suggesting that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Recent Research Insights
- Anticholinergic Effects: A study highlighted the compound's superior potency compared to established anticholinergic drugs like ipratropium bromide, suggesting its utility in respiratory therapies .
- Cancer Cell Dynamics: Research indicated that treatment with this compound significantly reduced the number of cells transitioning into the S-phase of the cell cycle, demonstrating strong cytostatic effects comparable to cisplatin .
- Neuroprotective Studies: Investigations into the neuroprotective capabilities revealed that this compound may mitigate neurodegeneration by enhancing nAChR signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Endo-3-azabicyclo[3.1.1]heptan-6-ol hydrochloride, and how do reaction conditions influence enantiomeric purity?
- Methodology : The synthesis of bicyclic azabicyclo compounds often involves cycloaddition or ring-closing metathesis. For example, substituting exo- vs. endo-isomers during synthesis (e.g., using exo-2-azabicyclo[2.2.2]octan-6-ol) can alter stereochemical outcomes. Reaction temperature, solvent polarity, and catalysts (e.g., chiral auxiliaries) must be optimized to favor the endo-configuration. Post-synthesis purification via recrystallization or chiral chromatography is critical for enantiomeric purity .
- Data Consideration : Monitor intermediates using HPLC with chiral columns and compare retention times to standards. Nuclear Overhauser Effect (NOE) NMR can confirm spatial arrangement .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use X-ray crystallography for definitive stereochemical assignment, as seen in similar azabicyclo compounds (e.g., (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride). Complement with H/C NMR to verify proton environments and carbon frameworks. For example, bicyclo[3.1.1] systems show distinct coupling patterns for bridgehead protons .
- Data Contradictions : Discrepancies in melting points or spectral data may indicate impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional groups (e.g., hydroxyl and amine stretches) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV for byproduct formation. Store at 2–8°C in airtight, light-resistant containers, as recommended for similar hygroscopic bicyclic amines .
Advanced Research Questions
Q. How does the endo-configuration of 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride influence its pharmacological activity compared to exo-isomers?
- Methodology : Perform molecular docking studies to compare binding affinities of endo/exo-forms to target receptors (e.g., neurotransmitter transporters). Validate with in vitro assays (e.g., radioligand binding for CNS targets). For instance, endo-isomers of related bicyclo compounds show enhanced blood-brain barrier penetration .
- Data Analysis : Correlate stereochemistry with logP and polar surface area (PSA) to predict pharmacokinetic behavior. Use rodent models to assess bioavailability and tissue distribution .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- Methodology : Employ LC-MS/MS with a C18 column and 0.1% formic acid mobile phase to detect impurities at <0.1%. Use charged aerosol detection (CAD) for non-UV-active species. For residual solvents, apply GC-MS with headspace sampling .
- Contradiction Resolution : Discrepancies between suppliers’ Certificates of Analysis (CoA) and in-house data require orthogonal methods (e.g., NMR vs. LC-MS) to identify undocumented byproducts .
Q. How can computational modeling guide the optimization of this compound for targeted drug delivery?
- Methodology : Use density functional theory (DFT) to calculate energy barriers for ring-opening reactions, which affect metabolic stability. Molecular dynamics (MD) simulations can predict interactions with lipid bilayers or serum proteins. For example, bicyclo[3.1.1] systems exhibit conformational rigidity that reduces off-target binding .
- Validation : Compare in silico predictions with experimental plasma protein binding assays (e.g., equilibrium dialysis) .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Methodology : Implement process analytical technology (PAT) tools like in-line FTIR to monitor reaction progress. Design of experiments (DoE) can identify critical parameters (e.g., pH, stoichiometry). For example, excess HCl during salt formation may hydrolyze sensitive functional groups .
- Data-Driven Adjustments : Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., amine purity) with final product quality .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodology : Re-evaluate assay conditions (e.g., cell lines, buffer pH) that may alter compound ionization. Cross-reference with structurally analogous compounds (e.g., 2-azabicyclo[2.2.2]octane derivatives) to identify trends. Reproduce key studies under standardized protocols .
- Case Example : Conflicting cytotoxicity data may arise from differences in serum content during in vitro testing. Conduct dose-response curves in serum-free vs. serum-containing media .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
